molecular formula C10H16O3 B494237 2,2,3-Trimethyl-4-oxocyclohexane-1-carboxylic acid CAS No. 15210-83-0

2,2,3-Trimethyl-4-oxocyclohexane-1-carboxylic acid

Cat. No.: B494237
CAS No.: 15210-83-0
M. Wt: 184.23g/mol
InChI Key: QLKQYZYPHXNTND-UHFFFAOYSA-N
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Description

2,2,3-Trimethyl-4-oxocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H16O3 and a molecular weight of 184.24 g/mol It is a cyclohexane derivative characterized by the presence of three methyl groups, a ketone group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trimethyl-4-oxocyclohexane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,3-trimethyl-1,3-cyclohexanedione with a suitable carboxylating agent. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form .

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trimethyl-4-oxocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2,2,3-Trimethyl-4-oxocyclohexane-1-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,3-Trimethyl-4-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,2,3-Trimethylcyclohexanone: Similar structure but lacks the carboxylic acid group.

    2,2,3-Trimethyl-4-hydroxycyclohexane-1-carboxylic acid: Similar structure with a hydroxyl group instead of a ketone group.

Uniqueness

Its structural features allow for diverse chemical modifications and interactions, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2,2,3-trimethyl-4-oxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-6-8(11)5-4-7(9(12)13)10(6,2)3/h6-7H,4-5H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKQYZYPHXNTND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCC(C1(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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